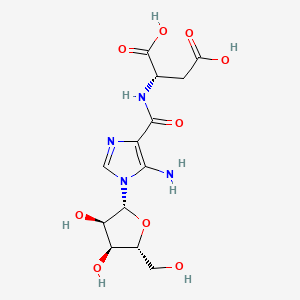

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose

Descripción

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5′-Phosphate (SAICAR) is a critical intermediate in the purine nucleotide cycle, serving as a precursor in the biosynthesis of adenine and guanine nucleotides, essential for DNA and RNA synthesis . Its structure includes a ribose moiety, a succinyl group, and a phosphate group (molecular formula: C₁₃H₁₉N₄O₁₂P; molecular weight: 454.28 g/mol) . SAICAR acts as a substrate for adenylosuccinate lyase (ADSL), an enzyme whose deficiency leads to severe neurological disorders due to the accumulation of SAICAR and its derivatives in cerebrospinal fluid .

Propiedades

IUPAC Name |

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O9/c14-10-7(11(23)16-4(13(24)25)1-6(19)20)15-3-17(10)12-9(22)8(21)5(2-18)26-12/h3-5,8-9,12,18,21-22H,1-2,14H2,(H,16,23)(H,19,20)(H,24,25)/t4-,5+,8+,9+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKLTOHYNRQCLJ-ZZZDFHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70711616 | |

| Record name | N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17388-80-6 | |

| Record name | N-[(5-Amino-1-β-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17388-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinylaminoimidazole carboxamide riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Thin-Layer Chromatography (TLC)

TLC on silica gel 60 F₂₅₄ plates with a butanol-acetic acid-water (12:3:5) solvent system resolves SAICAR ribose (Rf = 0.45–0.50) from unreacted AICAR (Rf = 0.30) and fumarate (Rf = 0.10). Bands are visualized under UV light (254 nm) and scraped for elution with 50% ethanol.

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50W-X8, H⁺ form) retain SAICAR ribose, which is eluted with 0.5 M ammonium hydroxide. Anion-exchange columns remove residual nucleotides, achieving >95% purity as confirmed by HPLC.

Structural and Analytical Characterization

Spectroscopic Data

Crystallographic Insights

X-ray structures of SAICAR synthetase complexes reveal a conserved binding motif for ASP, involving Arg127 and Thr128 (Streptococcus pneumoniae numbering), which orient the substrate for nucleophilic attack on CAIR. The octameric quaternary structure of human PAICS (a bifunctional enzyme including SAICAR synthetase) enhances thermal stability, with subunit interfaces mediated by hydrophobic interactions.

Industrial and Research Applications

SAICAR ribose is commercially available as a disodium salt (CAS 17388-80-6) with >95% purity, priced at ~$439 per 500 µg. Applications include:

Análisis De Reacciones Químicas

Types of Reactions

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other related compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose, which can be used in further chemical synthesis or as intermediates in biochemical pathways .

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanism of Action

N-Succinyl-5-aminoimidazole-4-carboxamide ribose acts primarily as a substrate for the enzyme adenylosuccinate lyase (ASL), which catalyzes its conversion to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and subsequently to AMP. This pathway is crucial for de novo purine biosynthesis, which is vital for DNA and RNA synthesis in all organisms .

Key Mechanisms:

- Enzymatic Activation : The compound activates pyruvate kinase isoform M2 (PKM2), which plays a role in cancer cell metabolism, enhancing glycolytic flux and supporting cell proliferation .

- Neurotransmission : It has been suggested that succinylpurines may interfere with neurotransmission, influencing neuronal function and potentially contributing to symptoms observed in adenylosuccinate lyase deficiency .

Chemistry

N-Succinyl-5-aminoimidazole-4-carboxamide ribose serves as an intermediate in the synthesis of purine nucleotides and derivatives. Its role in chemical synthesis is pivotal for developing new pharmaceuticals targeting metabolic pathways.

Biology

The compound is extensively studied for its involvement in purine metabolism. Researchers investigate its effects on cellular processes such as:

- Cell Proliferation : Studies indicate that it promotes cell growth by activating metabolic pathways linked to cancer progression .

- Metabolic Disorders : Its potential therapeutic applications are being explored in metabolic disorders associated with enzyme deficiencies, particularly those affecting nucleotide metabolism .

Medicine

Research is ongoing to evaluate the therapeutic potential of N-succinyl-5-aminoimidazole-4-carboxamide ribose in treating conditions such as:

- Adenylosuccinate Lyase Deficiency : This genetic disorder leads to an accumulation of metabolites like succinyladenosine and succinyl-AICAR, which are associated with neurological symptoms .

- Cancer : The activation of PKM2 by this compound suggests a role in cancer metabolism, making it a target for therapeutic interventions aimed at inhibiting tumor growth .

ADSL Deficiency

A study highlighted the biochemical properties of N-succinyl-5-aminoimidazole-4-carboxamide ribose in patients with adenylosuccinate lyase deficiency. The research demonstrated that the concentration ratios of succinyladenosine to succinyl-AICAR in cerebrospinal fluid could correlate with clinical symptoms, suggesting a direct link between metabolite levels and disease severity .

Cancer Metabolism

In another study, the enzymatic properties of PKM2 variants were analyzed, revealing that N-succinyl-5-aminoimidazole-4-carboxamide ribose activates the dimeric form of PKM2, which is prevalent in malignant cells. This activation promotes enhanced glycolytic activity, linking this compound directly to cancer progression mechanisms .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for purine synthesis | Vital for developing new pharmaceuticals |

| Biology | Role in cell proliferation and metabolism | Activates PKM2; influences cancer cell growth |

| Medicine | Potential treatment for metabolic disorders | Investigated for use in adenylosuccinate lyase deficiency |

| Research | Studies on enzyme interactions | Correlations with clinical symptoms in genetic disorders |

Mecanismo De Acción

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose exerts its effects by participating in the purine biosynthesis pathway. It acts as a substrate for the enzyme adenylosuccinate lyase, which catalyzes its conversion to 5-aminoimidazole-4-carboxamide ribotide (AICAR). This conversion is crucial for the synthesis of inosine monophosphate (IMP), a precursor for adenine and guanine nucleotides .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose Disodium Salt

- Structure : The disodium salt form replaces two protons from the phosphate group with sodium ions (empirical formula: C₁₃H₁₆N₄O₉Na₂; molecular weight: 418.27 g/mol) .

- Functional Role : Enhances solubility for experimental use in enzymatic assays. It is pivotal in studies of purine biosynthesis and metabolic pathways like the pentose phosphate cycle .

- Applications: Used as a substrate for synthesizing adenosine monophosphate (AMP) and studying gene expression regulation .

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR)

- Structure : Lacks the succinyl and phosphate groups (molecular formula: C₉H₁₄N₄O₅).

- Functional Role : A ribonucleoside involved in AMP-activated protein kinase (AMPK) activation, influencing cellular energy homeostasis .

- Key Difference : While SAICAR operates in purine synthesis, AICAR is a mimetic of AMP, modulating metabolic pathways unrelated to nucleotide biosynthesis .

SAICAR Dephosphorylated Form (SAICAr)

- Structure : SAICAR without the 5′-phosphate group.

- Functional Role: Accumulates in adenylosuccinate lyase deficiency, serving as a diagnostic biomarker. SAICAr/SAICAR ratios correlate with disease severity .

Functional Comparison in Metabolic Pathways

Actividad Biológica

N-Succinyl-5-aminoimidazole-4-carboxamide ribose (SAICAR) is a significant metabolite in the purine biosynthetic pathway. This compound has garnered attention due to its biological activities, particularly in relation to cancer metabolism, metabolic regulation, and potential therapeutic applications. This article delves into the biological activity of SAICAR, supported by research findings, data tables, and case studies.

Overview of SAICAR

SAICAR is an intermediate in the de novo synthesis of purines and is produced from 5-aminoimidazole-4-carboxamide ribotide (AICAR) through the action of the enzyme PAICS (phosphoribosylaminoimidazole carboxamide transformylase). Its role in cellular metabolism highlights its importance in various physiological and pathological processes.

Biological Functions

1. Regulation of Purine Synthesis:

SAICAR plays a crucial role in purine metabolism. It acts as a substrate for further conversion into inosine monophosphate (IMP), which is a precursor for adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This pathway is essential for cellular energy metabolism and nucleic acid synthesis.

2. Cancer Metabolism:

Recent studies have established that SAICAR influences cancer cell proliferation and survival. Elevated levels of SAICAR have been observed in various cancers, indicating its potential as a biomarker for tumorigenesis. For example, research has shown that knockdown of enzymes involved in purine biosynthesis, including those producing SAICAR, leads to reduced proliferation and invasion of lung cancer cells (A549 cell line) .

1. Interaction with Enzymes:

SAICAR activates pyruvate kinase isoform M2 (PKM2), which plays a pivotal role in cancer metabolism by promoting aerobic glycolysis—a hallmark of cancer cells . The activation of PKM2 by SAICAR enhances glycolytic flux, supporting rapid cell growth and proliferation.

2. Modulation of Signaling Pathways:

SAICAR's involvement in AMP-activated protein kinase (AMPK) signaling has been noted. AMPK serves as an energy sensor that regulates cellular metabolism. Activation of AMPK by SAICAR can inhibit mTOR signaling pathways, which are often dysregulated in cancer . This inhibition can lead to apoptosis in cancer cells when combined with other agents like rapamycin .

Case Studies

1. Lung Cancer Study:

A study investigating the expression levels of purine biosynthetic enzymes in lung adenocarcinoma revealed that increased expression of PAICS corresponded with higher levels of SAICAR. The knockdown of PAICS resulted in decreased cell proliferation and invasion capabilities, suggesting that targeting SAICAR-related pathways could be a viable therapeutic strategy .

2. Metabolic Disorders:

In metabolic disease models, such as diabetic mice, SAICAR has been shown to enhance endurance and improve metabolic profiles by modulating energy expenditure and substrate utilization . These findings suggest potential applications for SAICAR or its analogs in treating metabolic syndromes.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established enzymatic pathways for the biosynthesis of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose (SAICAR) in microbial systems, and how can these pathways be experimentally validated?

SAICAR is synthesized via the purine/histidine biosynthesis pathway catalyzed by SAICAR synthetase (PurC) . This enzyme facilitates the ATP-dependent ligation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) with L-aspartate. Experimental validation involves:

- Enzyme activity assays using radiolabeled ATP or aspartate to track reaction kinetics .

- Gene knockout studies in microbial models (e.g., E. coli) to observe pathway disruption .

Q. What analytical techniques are most reliable for quantifying SAICAR in biological samples?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize using SAICAR’s molecular formula (C₁₃H₁₈N₄O₉P) and retention time. Calibrate with synthetic standards (e.g., SAICAR disodium salt, 98% purity) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/³¹P-NMR to resolve structural features like the succinyl moiety and ribose-phosphate backbone .

Q. How should SAICAR be stored to maintain stability during experimental workflows?

Q. What role does SAICAR play in histidine biosynthesis versus purine metabolism?

SAICAR is a branch-point intermediate:

- In purine biosynthesis , it is converted to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) via SAICAR lyase .

- In histidine biosynthesis , it is isomerized by phosphoribosylformiminoaminophosphoribosylimidazolecarboxamide isomerase (EC 5.3.1.16) .

Q. How can researchers confirm the purity of synthetic SAICAR derivatives?

- HPLC-UV/Vis : Monitor absorbance at 260–280 nm (characteristic of imidazole and ribose moieties) .

- Elemental Analysis : Validate phosphorus and nitrogen content against theoretical values .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in SAICAR quantification between LC-MS and NMR platforms?

- Cross-validation : Analyze identical samples using both techniques. For LC-MS, use high-resolution orbitrap systems to distinguish SAICAR from isobaric metabolites (e.g., AICAR derivatives). For NMR, employ ¹³C-labeled SAICAR to enhance signal specificity .

- Internal Standards : Spike samples with deuterated SAICAR (e.g., SAICAR-d₃) to correct for matrix effects .

Q. How can isotopic labeling be used to trace SAICAR’s metabolic flux in live-cell studies?

- ¹³C-Glucose Labeling : Track incorporation into SAICAR’s ribose moiety via GC-MS analysis of intracellular metabolites .

- Stable Isotope-Resolved Metabolomics (SIRM) : Combine ¹⁵N-aspartate labeling with 2D-NMR to map SAICAR’s succinyl group origin .

Q. What structural modifications of SAICAR enhance its utility as a mechanistic probe in enzyme kinetics?

- Phosphate Modifications : Replace the 5’-phosphate with a phosphorothioate group to study SAICAR synthetase’s metal-ion dependence .

- Fluorescent Derivatives : Attach BODIPY probes to the imidazole ring for real-time monitoring of enzyme binding .

Q. How do pH and temperature affect the kinetic parameters of SAICAR synthetase (PurC)?

Q. What computational tools are recommended for modeling SAICAR’s interaction with target enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.